2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one is an organic compound with a unique spirocyclic structure. This compound contains a chlorine atom, a hydroxymethyl group, and an azaspiro nonane ring system, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one typically involves multi-step organic reactions. One common method starts with the formation of the azaspiro nonane ring, followed by the introduction of the hydroxymethyl group and the chlorine atom. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the chlorine atom or modify the azaspiro ring.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the chlorine atom can produce various substituted azaspiro compounds.
Scientific Research Applications
2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-1-[7-(methyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical properties.
Uniqueness
2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[35]nonan-1-yl]propan-1-one is unique due to its specific combination of functional groups and spirocyclic structure
Properties
IUPAC Name |
2-chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-9(13)11(16)14-7-6-12(14)4-2-10(8-15)3-5-12/h9-10,15H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMCUECFLALIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC12CCC(CC2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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